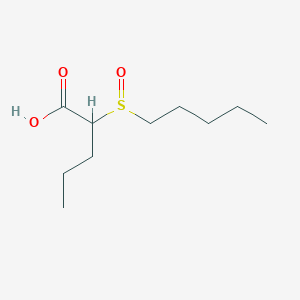![molecular formula C11H27Br3N2 B13522776 {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is a chemical compound with the molecular formula C11H25BrN2.2BrH. It is commonly used in various scientific research applications due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide typically involves the reaction of 3-bromopropylamine with propylamine and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Applications De Recherche Scientifique
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is used in a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of {3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the amine groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropylamine: A related compound used for similar applications in organic synthesis.
N-Boc-3-aminopropyl bromide: Another similar compound used in the synthesis of biologically active molecules.
Uniqueness
{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide is unique due to its specific structure, which allows for diverse applications in various fields. Its combination of bromine and amine groups provides distinct reactivity and functionality compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H27Br3N2 |
|---|---|
Poids moléculaire |
427.06 g/mol |
Nom IUPAC |
N'-(3-bromopropyl)-N,N-dimethyl-N'-propylpropane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C11H25BrN2.2BrH/c1-4-8-14(10-5-7-12)11-6-9-13(2)3;;/h4-11H2,1-3H3;2*1H |
Clé InChI |
WGDQOUVIZLFGKU-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCCN(C)C)CCCBr.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


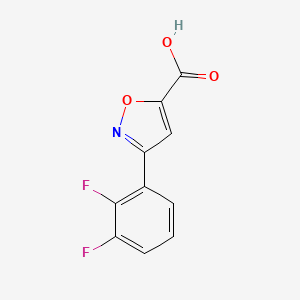
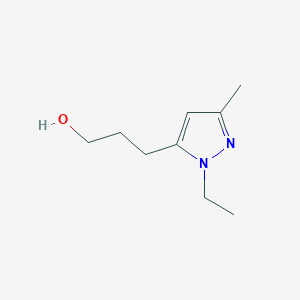
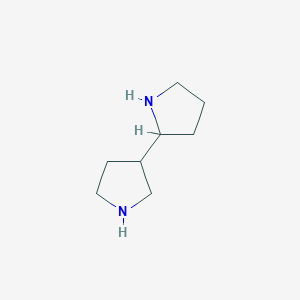
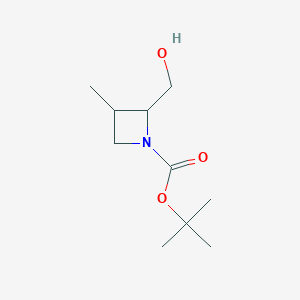
![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
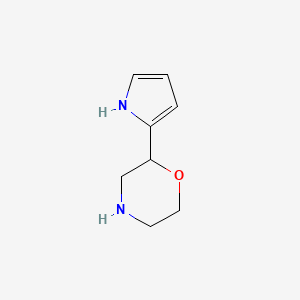

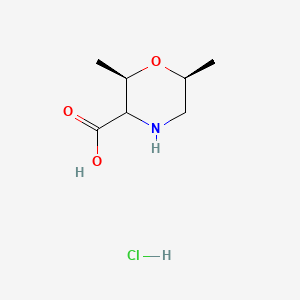
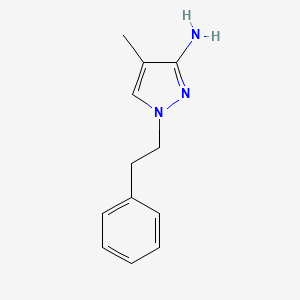


![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
